

Synthesis of (+)-DIOP from (+)-Tartaric Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

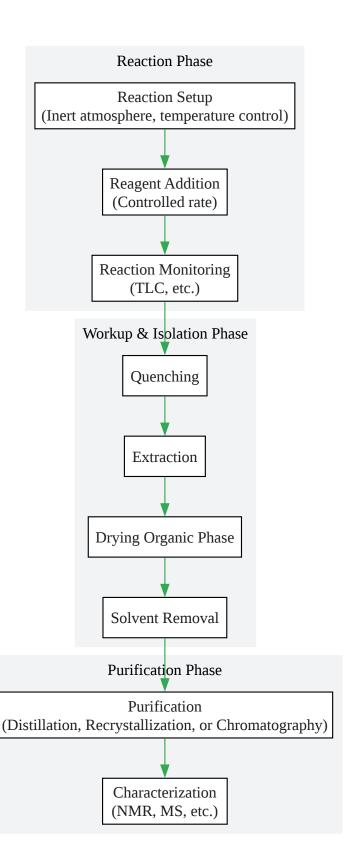
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of the chiral phosphine ligand, **(+)-DIOP** ((+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), commencing from the readily available and inexpensive chiral starting material, (+)-tartaric acid. The synthesis is a well-established four-step process involving esterification and protection, reduction, tosylation, and finally, phosphination. This document outlines the detailed methodologies for each of these critical transformations, supported by quantitative data and visualizations to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The conversion of (+)-tartaric acid to **(+)-DIOP** is a chiral synthesis that preserves the stereochemistry of the starting material. The overall transformation can be visualized as a linear sequence of reactions, each step building upon the last to construct the target molecule.









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